molecular formula C44H65Br5N12O2S2 B8056727 Teneligliptin hydrobromide

Teneligliptin hydrobromide

Cat. No.: B8056727
M. Wt: 1257.7 g/mol
InChI Key: LUXIOMHUGCXFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Teneligliptin Hydrobromide Hydrate (CAS 1572583-29-9) is the hydrobromide salt and hydrated form of Teneligliptin, a novel, orally bioavailable, and long-lasting dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus . As a DPP-4 inhibitor, it works by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones are released after meals and stimulate insulin secretion in a glucose-dependent manner while suppressing glucagon release, thereby helping to lower blood glucose levels without a significant risk of hypoglycemia . Teneligliptin exhibits a unique chemical structure characterized by five consecutive rings, which is associated with its potent and durable inhibitory activity . It competitively inhibits human plasma DPP-4 activity with a half-maximal inhibitory concentration (IC50) in the nanomolar range, demonstrating high efficacy . This product is intended for research purposes, including in vitro and in vivo studies to further elucidate the mechanisms of glycemic control and the potential therapeutic effects of DPP-4 inhibition. It is offered as a white to off-white solid powder . Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXIOMHUGCXFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H65Br5N12O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1257.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Mechanistic Pharmacology of Teneligliptin Hydrobromide

Dipeptidyl Peptidase-4 Enzyme Inhibition Kinetics and Potency

Teneligliptin (B1682743) is a potent, competitive, and long-lasting inhibitor of the DPP-4 enzyme. researchgate.netselleckchem.com Its mechanism involves competitively inhibiting the enzyme in various in vitro models, including human plasma, rat plasma, and recombinant human DPP-4. researchgate.netabcam.com

The potency of teneligliptin is demonstrated by its low half-maximal inhibitory concentration (IC50) values. It inhibits human plasma DPP-4 and recombinant human DPP-4 in a concentration-dependent manner. nih.govtandfonline.com Specific IC50 values reported from various studies are detailed below.

Source IC50 Value (nM) 95% Confidence Interval
Human Plasma DPP-4 1.751.62–1.89
Recombinant Human DPP-4 0.8890.812–0.973
Rat Plasma DPP-4 1.35Not Reported

Sources: selleckchem.comnih.govtandfonline.com

Other reported IC50 values for recombinant human DPP-4 are approximately 1 nM and 0.37 nM, and for rat DPP-4, values of approximately 1 nM and 0.29 nM have been observed. abcam.commedchemexpress.com

Teneligliptin exhibits a high degree of selectivity for the DPP-4 enzyme over other related peptidases, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP). nih.govtandfonline.com The IC50 values for these related enzymes are significantly higher than for DPP-4, indicating a lower binding affinity. nih.govtandfonline.com This selectivity is important, as inhibition of other peptidases like DPP-8 and DPP-9 has been associated with toxicity in preclinical studies. epa.gov

Peptidase IC50 Value (µmol/L) Selectivity vs. Recombinant Human DPP-4
DPP-8 0.189>160-fold
DPP-9 0.150>160-fold
FAP >10>10,000-fold

Sources: nih.govtandfonline.comnih.gov

Interaction with Incretin (B1656795) Hormones

The primary mechanism of action for teneligliptin involves the modulation of incretin hormones. patsnap.com Incretins, such as Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), are gut hormones released after a meal that stimulate insulin secretion. nih.gov The DPP-4 enzyme is responsible for the rapid degradation and inactivation of these hormones. patsnap.comnih.gov

By inhibiting DPP-4, teneligliptin prevents the breakdown of GLP-1, thereby increasing the circulating levels of the active form of this hormone. patsnap.com This elevation of GLP-1 enhances glucose-dependent insulin secretion from pancreatic beta-cells and suppresses the release of glucagon, a hormone that raises blood glucose levels. patsnap.com

In animal studies, oral administration of teneligliptin to rats resulted in an increase in the maximum plasma levels of active GLP-1. researchgate.net

Clinical research in non-diabetic obese individuals demonstrated that treatment with teneligliptin led to a significant improvement in GLP-1 levels. nih.govresearchgate.net

Beyond its glycemic effects, teneligliptin has been shown to enhance the beneficial activities of GLP-1 in endothelial cells, including reducing oxidative stress, apoptosis, and ameliorating endoplasmic reticulum stress under hyperglycemic conditions. nih.gov

Structural Basis of DPP-4 Binding and Inhibitory Mechanism

Teneligliptin possesses a unique chemical structure that contributes to its high potency and selectivity. patsnap.comnih.gov It is a peptidomimetic inhibitor characterized by five consecutive rings, resulting in a distinctive "J-shaped" conformation. patsnap.comnih.govtandfonline.comscispace.comnih.govdovepress.com

X-ray co-crystal structure analysis reveals how teneligliptin interacts with the active site of the DPP-4 enzyme. The DPP-4 binding site consists of several subsites, including the S1 and S2 pockets. nih.gov Teneligliptin is categorized as a class 3 DPP-4 inhibitor, which binds to the enzyme's active site by anchoring into an accessory binding pocket known as the S2 extensive subsite. nih.gov

A key interaction occurs between the phenyl ring on the pyrazole (B372694) moiety of teneligliptin and this S2 extensive subsite. nih.govtandfonline.comresearchgate.net This specific binding not only enhances the drug's potency but also increases its selectivity for DPP-4 over other peptidases. nih.govtandfonline.comresearchgate.net This "anchor-lock" binding mechanism is considered a reason for its strong and sustained inhibitory effect on the DPP-4 enzyme. nih.govnih.gov

Unique "J-shaped" Molecular Architecture and Conformational Dynamics

Teneligliptin possesses a distinctive and rigid "J-shaped" structure, a conformation conferred by the presence of five contiguous rings in its chemical composition. nih.govfrontiersin.orgresearchgate.netnih.gov This unique three-dimensional arrangement is a key determinant of its potent and sustained interaction with the DPP-4 enzyme. nih.gov The J-shaped architecture allows the molecule to fit snugly and effectively into the active site of the DPP-4 enzyme. researchgate.net This structural characteristic is believed to contribute significantly to its high affinity and potent inhibitory activity against DPP-4.

"Anchor-Lock Domain" Interaction Hypothesis

A crucial aspect of Teneligliptin's interaction with the DPP-4 enzyme is explained by the "anchor-lock domain" hypothesis. nih.gov This concept posits that a specific part of the Teneligliptin molecule, the (1-phenylpyrazol-5-yl) piperazine (B1678402) moiety, acts as an "anchor," binding tightly to the S2 extensive subsite of the DPP-4 enzyme. researchgate.net This interaction is characterized by strong hydrophobic forces. frontiersin.org The "anchor-lock" binding is thought to be responsible for the prolonged residence time of Teneligliptin at the enzyme's active site, contributing to its long-lasting inhibitory effect. nih.gov This tight binding not only enhances the potency of the drug but also its selectivity. researchgate.net The introduction of this "anchor lock domain" has been shown to increase the activity of Teneligliptin by as much as 1500-fold compared to fragments that only bind to the S1 and S2 subsites. nih.gov

X-ray Co-crystal Structure Analysis and Molecular Docking

The precise interaction between Teneligliptin and the DPP-4 enzyme has been elucidated through X-ray co-crystal structure analysis. These studies have provided a detailed view of how the "J-shaped" molecule orients itself within the enzyme's active site. researchgate.net The analysis reveals that the five rings of the Teneligliptin structure are well-accommodated within the active site. researchgate.net

Molecular docking studies and co-crystal structures have confirmed that a key interaction occurs between the phenyl ring on the pyrazole moiety of Teneligliptin and the S2 extensive subsite of the DPP-4 enzyme. oup.comahajournals.orgmdpi.com This interaction is a major contributor to both the potency and selectivity of the drug. oup.comahajournals.org

Specific Sub-site Binding Interactions (S1, S2, S2E)

Teneligliptin is classified as a Class 3 DPP-4 inhibitor, signifying its ability to interact with multiple subsites within the DPP-4 enzyme's active site, specifically the S1, S2, and the S2 extensive (S2E) subsites. nih.govnih.gov This multi-subsite interaction is a hallmark of its potent inhibitory activity. nih.gov

The specific interactions are as follows:

S1 Subsite: The thiazolidine moiety of Teneligliptin occupies the hydrophobic S1 pocket. researchgate.net

S2 Subsite: The carbonyl group of Teneligliptin forms a hydrogen bond with the side chain of the amino acid residue Asn710 at the S2 subsite. frontiersin.org

S2 Extensive (S2E) Subsite: The "anchor lock domain," specifically the phenyl ring on the pyrazole, engages in strong hydrophobic interactions with the S2 extensive subsite. frontiersin.org

This extensive binding to multiple subsites results in a stronger and more durable inhibition of the DPP-4 enzyme compared to inhibitors that interact with fewer subsites. nih.govnih.gov It has been noted that Teneligliptin exhibits fivefold higher activity than sitagliptin, another Class 3 inhibitor, which is attributed to its unique J-shaped structure and its interactions with the S1, S2, and S2 extensive subsites. nih.gov

Table 1: Summary of Teneligliptin's Binding Interactions with DPP-4 Subsites
DPP-4 SubsiteInteracting Moiety of TeneligliptinType of InteractionReference
S1Thiazolidine moietyHydrophobic interaction researchgate.net
S2Carbonyl groupHydrogen bond with Asn710 frontiersin.org
S2 Extensive (S2E)Phenyl ring on the pyrazole ("Anchor-Lock Domain")Strong hydrophobic interactions frontiersin.org

Downstream Molecular Signaling Pathways Activated by Enhanced Incretin Activity

By inhibiting the DPP-4 enzyme, Teneligliptin increases the circulating levels of active incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.gov These incretins then bind to their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells, initiating a cascade of downstream molecular signaling events that culminate in enhanced glucose-dependent insulin secretion. nih.govnih.gov

The primary signaling pathway activated by both GLP-1 and GIP involves the stimulation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.govnih.govnih.gov The elevation of cAMP activates two main downstream effectors:

Protein Kinase A (PKA): Activated PKA phosphorylates various intracellular proteins that play a crucial role in insulin exocytosis. nih.gov This includes the phosphorylation of components of the exocytotic machinery and ion channels, which facilitates the fusion of insulin-containing granules with the cell membrane. bioscientifica.comfrontiersin.org

Exchange protein directly activated by cAMP (Epac): Epac is another cAMP sensor that, upon activation, can also promote insulin granule exocytosis through PKA-independent mechanisms. nih.govmdpi.com

Together, the activation of the cAMP/PKA and cAMP/Epac pathways leads to a series of events within the pancreatic β-cell, including:

Increased intracellular calcium (Ca2+) concentrations, which is a primary trigger for insulin secretion. nih.govresearchgate.net

Enhanced synthesis of proinsulin.

Promotion of β-cell proliferation and inhibition of apoptosis, contributing to the preservation of β-cell mass. nih.gov

Table 2: Key Molecules in Incretin-Mediated Downstream Signaling
MoleculeRole in Signaling PathwayReference
GLP-1 and GIPIncretin hormones that initiate the signaling cascade. nih.govnih.gov
GLP-1R and GIPRG-protein coupled receptors on pancreatic β-cells. nih.govnih.gov
Adenylyl CyclaseEnzyme that catalyzes the conversion of ATP to cAMP. nih.govnih.gov
cAMPSecond messenger that activates PKA and Epac. nih.govnih.govnih.gov
Protein Kinase A (PKA)Phosphorylates key proteins involved in insulin exocytosis. nih.govbioscientifica.comfrontiersin.org
EpacMediates PKA-independent effects of cAMP on insulin secretion. nih.govmdpi.com

Preclinical Pharmacological Investigations of Teneligliptin Hydrobromide

In Vitro Enzyme Inhibition and Cell-based Assays

The foundational mechanism of teneligliptin (B1682743) is its competitive and reversible inhibition of the DPP-4 enzyme researchgate.netnih.gov. This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play crucial roles in glucose homeostasis scirp.orgpatsnap.com.

In vitro studies have consistently demonstrated the high potency of teneligliptin. It inhibits recombinant human DPP-4 and human plasma DPP-4 in a concentration-dependent manner nih.gov. The half-maximal inhibitory concentration (IC₅₀), a measure of a drug's potency, has been determined across various sources, highlighting its strong affinity for the DPP-4 enzyme. Specifically, teneligliptin has shown approximately 700- to 1500-fold greater affinity for DPP-4 compared to other DPP enzymes like DPP-8 and DPP-9, indicating its high selectivity nih.gov.

Table 1: In Vitro DPP-4 Inhibitory Activity of Teneligliptin

DPP-4 SourceIC₅₀ Value (nmol/L)Reference
Recombinant Human DPP-40.889 nih.gov
Human Plasma DPP-41.75 nih.gov
Rat Plasma DPP-4~1 researchgate.net

Cell-based assays further confirm these findings. In human umbilical vein endothelial cells (HUVECs) exposed to high glucose conditions, teneligliptin treatment effectively reduced DPP-4 expression and activity oncotarget.comoncotarget.com. This demonstrates that its inhibitory action is robust within a cellular context, setting the stage for its physiological effects in vivo.

Animal Models of Glucose Metabolism and Glycemic Control

In vivo studies using animal models have been crucial in validating the glucose-lowering effects of teneligliptin. Oral administration to Wistar rats resulted in the inhibition of plasma DPP-4 with a median effective dose (ED₅₀) of 0.41 mg/kg, and this inhibition was sustained for 24 hours researchgate.net.

A key therapeutic goal in diabetes management is the control of postprandial (after-meal) hyperglycemia. In an oral carbohydrate-loading test in Zucker fatty rats, a model of obesity and insulin resistance, teneligliptin administration at doses of 0.1 mg/kg or higher significantly increased the levels of active GLP-1 and insulin, which in turn reduced post-meal glucose excursions researchgate.net. This effect was observed for over 12 hours after a single 1 mg/kg dose, indicating a long duration of action researchgate.net. Further studies in a mouse model of postmenopausal obesity showed that teneligliptin markedly improved glucose intolerance nih.govresearchgate.net.

Ancillary Pharmacological Actions and Pleiotropic Effects

Beyond its primary role in glycemic control, preclinical research has uncovered additional, or pleiotropic, effects of teneligliptin that may offer further therapeutic benefits. These include antioxidative and endothelial-protective actions nih.gov.

Oxidative stress is a key contributor to endothelial damage in diabetes oncotarget.com. Teneligliptin has demonstrated intrinsic antioxidant properties in preclinical models. In studies using HUVECs exposed to high glucose, teneligliptin reduced levels of reactive oxygen species (ROS) and activated the transcriptional cascade of antioxidant genes oncotarget.comnih.gov. This protective effect is partly mediated by the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor nih.gov. Further research has shown that teneligliptin can induce the antioxidant cascade and has direct hydroxyl radical (·OH) scavenging properties nih.gov. In diabetic rats, teneligliptin treatment was found to restore levels of the antioxidant proteins Nrf2 and HO-1 in the spinal dorsal horn mdpi.com.

The vascular endothelium is particularly susceptible to damage from hyperglycemia. Teneligliptin has been shown to exert protective effects on endothelial cells in various preclinical settings nih.gov. In studies on HUVECs, teneligliptin prevented oxidative stress, reduced apoptosis (programmed cell death), and improved endoplasmic reticulum homeostasis under high glucose conditions oncotarget.comoncotarget.com.

In an in vivo model of ischemia/reperfusion injury, teneligliptin treatment reduced infarct volume and decreased endothelial permeability rsc.org. The underlying mechanism for this protection involves the upregulation of Krüppel-like Factor 2 (KLF2), a key regulator of endothelial integrity rsc.org. By rescuing KLF2 expression, teneligliptin helps to preserve the expression of occludin, a critical protein for maintaining the tight junctions between endothelial cells rsc.org. These findings suggest that teneligliptin's benefits extend to protecting the vasculature from diabetes-related complications nih.govnih.gov.

Effects on Lipid Metabolism Parameters

Preclinical studies have demonstrated that teneligliptin hydrobromide exerts beneficial effects on lipid metabolism in various animal models. In studies involving diabetic mice, oral administration of teneligliptin for 10 weeks led to significant improvements in the lipid profile. These mice exhibited elevated levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), all of which were markedly improved by treatment with teneligliptin aging-us.com.

Further investigations in a mouse model of postmenopausal obesity also highlighted the positive impact of teneligliptin on metabolic abnormalities without altering calorie intake. The study noted that teneligliptin effectively ameliorated fat accumulation and hepatic steatosis, which are closely linked to dyslipidemia scispace.com.

The table below summarizes the observed effects of teneligliptin on key lipid parameters in preclinical models.

Animal ModelLipid ParameterObserved Effect of TeneligliptinReference
Diabetic mice (db/db)Total Cholesterol (TC)Reduced aging-us.com
Diabetic mice (db/db)Triglycerides (TG)Reduced aging-us.com
Diabetic mice (db/db)Low-Density Lipoprotein Cholesterol (LDL-C)Reduced aging-us.com
Mouse model of postmenopausal obesityFat AccumulationAmeliorated scispace.com
Mouse model of postmenopausal obesityHepatic SteatosisMarkedly Improved scispace.com

Influence on Left Ventricular Function in Animal Models

Teneligliptin has been shown to have cardioprotective effects in preclinical animal models, particularly concerning left ventricular function. In studies using models of diabetic cardiomyopathy, teneligliptin demonstrated the ability to preserve cardiac structure and function. It has been observed to reduce cardiac hypertrophy and alleviate myocardial injury researchgate.net. These protective effects are partly attributed to its ability to inhibit inflammatory pathways within the myocardium.

In a streptozotocin-induced diabetic mouse model, teneligliptin treatment resulted in considerable improvements in cardiac function and a reduction in the levels of myocardial damage markers. This suggests that teneligliptin can address both the structural and inflammatory aspects of diabetic cardiomyopathy.

The table below details the specific preclinical findings on the influence of teneligliptin on left ventricular function.

Animal ModelParameterObserved Effect of TeneligliptinReference
Diabetic Cardiomyopathy ModelsCardiac HypertrophyReduced researchgate.net
Diabetic Cardiomyopathy ModelsMyocardial InjuryAlleviated researchgate.net
Streptozotocin-induced diabetic miceCardiac FunctionImproved
Streptozotocin-induced diabetic miceMyocardial Damage MarkersReduced

Natriuretic Effects

The preclinical investigation into the specific natriuretic effects of teneligliptin is not extensively documented in available literature. Research on the broader class of dipeptidyl peptidase-4 (DPP-4) inhibitors has shown varied effects on sodium and fluid excretion. For instance, studies on other DPP-4 inhibitors have explored their impact on diuresis and natriuresis, with some findings suggesting that these effects may not be a consistent class-wide phenomenon and could be dependent on the specific compound and experimental model researchgate.net. One study noted that the GLP-1 receptor agonist exendin-4 induced natriuresis, whereas the DPP-4 inhibitor alogliptin did not, indicating mechanistic differences researchgate.net. Direct preclinical data detailing the natriuretic properties of this compound specifically remains to be fully elucidated.

Modulation of Adiponectin Levels

Teneligliptin has been associated with an improvement in adiponectin levels, a hormone predominantly secreted by adipose tissue that plays a crucial role in regulating glucose levels and fatty acid breakdown. While much of the evidence comes from clinical settings, the modulation of adiponectin is considered a significant aspect of the pharmacological profile of teneligliptin researchgate.netijbcp.com. In a study involving patients with type 2 diabetes, treatment with teneligliptin was associated with a significant increase in circulating adiponectin levels researchgate.net. This effect is noteworthy as lower levels of adiponectin are often linked with insulin resistance and endothelial dysfunction. The antioxidant properties of teneligliptin may contribute to the improvement in adiponectin levels, which in turn can be protective against endothelial dysfunction nih.gov. Although the direct preclinical evidence in animal models is not as extensively detailed as other parameters, the consistent findings in clinical research suggest this is a key therapeutic effect researchgate.netijbcp.comnih.gov.

Secondary Pharmacodynamic Assessments on Other Physiological Systems

Preclinical studies have explored the effects of teneligliptin on various physiological systems beyond its primary glucose-lowering action.

Central Nervous System (CNS): Teneligliptin has demonstrated neuroprotective properties in animal models. In diabetic mice with cognitive impairment, teneligliptin treatment improved behavioral dysfunction and mitigated neuroinflammation and oxidative stress in the hippocampus aging-us.comnih.gov. Furthermore, in a rat model of neuropathic pain, teneligliptin exerted antinociceptive effects, suggesting a potential role in pain modulation nih.gov. These effects are thought to be linked to the suppression of neuroinflammation and central sensitization nih.gov.

Cardiovascular System: Beyond its positive influence on left ventricular function, teneligliptin has shown beneficial effects on the broader cardiovascular system. It has been reported to improve endothelial dysfunction, a key factor in the pathogenesis of cardiovascular complications in diabetes researchgate.netijbcp.com. Preclinical evidence also points to its ability to reduce vascular inflammation nih.gov.

Respiratory System: Specific preclinical investigations into the direct effects of teneligliptin on the respiratory system are limited in the available scientific literature. The primary focus of preclinical research has been on its metabolic and cardiovascular effects.

Renal/Urinary System: Teneligliptin is suggested to have renoprotective effects. As a dipeptidyl peptidase-4 (DPP-4) inhibitor, it belongs to a class of drugs that have been shown to protect multiple organs, including the kidneys, from oxidative stress-related damage researchgate.net. Teneligliptin itself can be used in patients with renal impairment without dose adjustment due to its dual route of excretion (renal and hepatic) researchgate.netijbcp.com.

Gastrointestinal System: The mechanism of action of teneligliptin, through the enhancement of glucagon-like peptide-1 (GLP-1), can influence gastrointestinal motility. GLP-1 is known to act as an enterogastrone, which can delay gastric emptying researchgate.netscispace.com. This effect is considered a part of its glucose-lowering mechanism. Clinically, constipation has been noted as a possible side effect, and caution is advised for patients with a history of intestinal obstruction, which may be related to reduced gastrointestinal motility wikipedia.org.

Preclinical Pharmacokinetic Characterization of Teneligliptin Hydrobromide

Absorption and Distribution Studies in Animal Models

Preclinical studies in animal models, primarily rats, have demonstrated the rapid absorption of teneligliptin (B1682743) following oral administration. In Sprague-Dawley rats, orally administered teneligliptin at doses of 0.1, 0.3, or 1.0 mg/kg was quickly absorbed, with the mean peak plasma concentration (Tmax) being reached in 0.75 to 0.88 hours nih.govijpscr.info.

Following absorption, teneligliptin exhibits wide distribution throughout the body. Studies utilizing radiolabeled [14C]teneligliptin in Sprague-Dawley rats revealed that the highest concentrations of the compound were found in the kidney and liver. nih.govijpscr.inforesearchgate.net Lower concentrations were observed in the lung, spleen, and pituitary gland. nih.govijpscr.inforesearchgate.net The absorbed radioactivity was rapidly distributed to tissues, with maximum concentrations in most tissues observed at 0.5 hours post-administration nih.gov. However, in the testis, epididymis, and cecum, the peak concentration was reached at 5 hours, and in the large intestine, it was at 12 hours nih.gov.

The tissue distribution of teneligliptin appears to be influenced by its high binding affinity for the dipeptidyl peptidase-4 (DPP-4) enzyme. The elimination of [14C]teneligliptin from tissues with high DPP-4 activity, such as the kidney, liver, and lung, was observed to be slower in wild-type Fischer rats compared to DPP-4-deficient rats. nih.govijpscr.info This suggests that the binding of teneligliptin to DPP-4 influences its retention in these tissues nih.gov. The elimination half-life of [14C]teneligliptin in the kidney and liver of rats was found to be approximately 68.3 and 69.0 hours, respectively, which is about 10 times longer than its plasma half-life researchgate.net.

Interactive Table: Tissue Distribution of [14C]teneligliptin in Sprague-Dawley Rats after a Single Oral Dose

Tissue Time to Maximum Concentration (Tmax) Key Findings
Kidney 0.5 hours Predominant distribution site nih.govijpscr.inforesearchgate.net. Slower elimination compared to plasma researchgate.net.
Liver 0.5 hours Predominant distribution site nih.govijpscr.inforesearchgate.net. Slower elimination compared to plasma researchgate.net.
Lung 0.5 hours Lower concentrations compared to kidney and liver nih.govijpscr.inforesearchgate.net.
Spleen 0.5 hours Lower concentrations compared to kidney and liver nih.govijpscr.info.
Pituitary Gland 0.5 hours Lower concentrations compared to kidney and liver nih.govijpscr.info.
Testis 5 hours Delayed peak concentration nih.gov.
Epididymis 5 hours Delayed peak concentration nih.gov.
Cecum 5 hours Delayed peak concentration nih.gov.

Metabolic Pathways and Enzyme Systems

The metabolism of teneligliptin involves multiple enzymatic pathways, primarily occurring in the liver. This multifaceted metabolic clearance contributes to its low potential for drug-drug interactions.

Cytochrome P450 3A4 (CYP3A4) is a major enzyme responsible for the metabolism of teneligliptin. nih.govresearchgate.netbluecrosslabs.comnih.govnih.govrjptonline.orgsimsrc.edu.in In vitro studies using human liver microsomes have confirmed the significant role of CYP3A4 in the oxidative metabolism of the compound. nih.gov The involvement of CYP3A4 is considered to be on par with that of Flavin-containing monooxygenase 3 (FMO3) nih.gov.

Flavin-containing monooxygenase 3 (FMO3) plays an equally important role as CYP3A4 in the metabolism of teneligliptin. nih.govresearchgate.netbluecrosslabs.comnih.govnih.govrjptonline.org FMO3 is responsible for the formation of the main metabolite, teneligliptin sulfoxide (M1). nih.gov The dual metabolic pathways involving both CYP3A4 and FMO3 ensure efficient clearance of the drug nih.govresearchgate.net.

An important characteristic of teneligliptin is its lack of induction of key metabolic enzymes. In vitro studies have demonstrated that teneligliptin does not induce the activity of CYP3A4 or CYP1A2. researchgate.netsimsrc.edu.in This absence of enzyme induction is a favorable property, as it minimizes the potential for drug-drug interactions when co-administered with other medications that are substrates for these enzymes.

Excretion Routes and Mass Balance Studies

Mass balance studies using radiolabeled [14C]teneligliptin have been conducted to determine the excretion routes of the drug and its metabolites. Following a single oral dose of [14C]teneligliptin in healthy male subjects, approximately 91.9% of the administered radioactivity was recovered within 216 hours, with 45.4% excreted in the urine and 46.5% in the feces. researchgate.net This indicates that both renal and fecal routes are significant for the elimination of teneligliptin and its metabolites researchgate.net.

Interactive Table: Excretion of [14C]teneligliptin and its M1 Metabolite

Excretion Route Component Percentage of Administered Dose
Urine Total Radioactivity 45.4% researchgate.net
Unchanged Teneligliptin 14.8% researchgate.net
M1 Metabolite 17.7% researchgate.net
Feces Total Radioactivity 46.5% researchgate.net
Unchanged Teneligliptin 26.1% researchgate.net

Renal Elimination of Unchanged Compound

Hepatic/Biliary Excretion

Complementing its renal clearance, teneligliptin undergoes significant hepatic metabolism and subsequent biliary excretion. The aforementioned human mass balance study with [¹⁴C]teneligliptin revealed that 46.5% of the administered radioactive dose was excreted in the feces over 216 hours, indicating a substantial role for the hepatic/biliary route in its elimination researchgate.net.

The primary metabolite identified in plasma is a thiazolidine-1-oxide derivative (M1), and the main enzymes responsible for the metabolism of teneligliptin are Cytochrome P450 (CYP) 3A4 and Flavin-containing monooxygenase 3 (FMO3) researchgate.netnih.gov. In feces, the unchanged parent drug was the most abundant component, accounting for 26.1% of the dose, followed by the M1 metabolite at 4.0% researchgate.net. This highlights that both metabolism and direct biliary secretion of the unchanged drug contribute to its fecal elimination. This dual elimination pathway involving both renal and hepatic routes is a key feature of teneligliptin's pharmacokinetic profile nih.gov.

Table 1: Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]Teneligliptin in Humans

Excretion RoutePercentage of Administered Dose
Urine 45.4%
Feces 46.5%

Note: The data presented is from a human mass balance study and is used to illustrate the dual elimination pathways.

Accumulation Profiles in Repeated-Dose Preclinical Studies

While specific accumulation ratios from repeated-dose preclinical studies are not detailed in the available literature, tissue distribution studies in rats provide strong evidence for the potential accumulation of teneligliptin in certain organs. Following a single oral administration of [¹⁴C]teneligliptin to Sprague-Dawley rats, the elimination half-life of the radioactivity was significantly longer in the kidney and liver compared to the plasma researchgate.netnih.gov.

This marked difference in half-life suggests that upon repeated dosing, teneligliptin concentrations would likely accumulate in these tissues to a greater extent than in systemic circulation. The slow elimination from tissues with high dipeptidyl peptidase-4 (DPP-4) activity, such as the kidney and liver, is thought to be related to the high binding affinity of teneligliptin for its target enzyme nih.govresearchgate.net.

Table 2: Elimination Half-Life of [¹⁴C]Teneligliptin-Derived Radioactivity in Rats

Matrix/TissueElimination Half-Life (t½) in hours
Plasma 6.5
Kidney 68.3
Liver 69.0

Plasma Protein Binding Characterization

The binding of a drug to plasma proteins is a critical determinant of its distribution and availability to target tissues. Preclinical studies have characterized teneligliptin as having a relatively high affinity for plasma proteins.

An investigation into the pharmacokinetic and protein binding characteristics of teneligliptin in rats determined the extent of its binding using an ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry method. The results from this study showed a high degree of plasma protein binding.

Table 3: Plasma Protein Binding of Teneligliptin in a Preclinical Model

SpeciesPlasma Protein Binding (%)
Rat 85.46 ± 0.24

Synthetic Strategies and Process Optimization for Teneligliptin Hydrobromide

Historical and Current Synthetic Routes

The synthesis of Teneligliptin (B1682743) has evolved from initial discovery routes to more efficient and industrially scalable processes.

Historical Synthetic Approach: The initial synthesis of Teneligliptin and its salts was disclosed in U.S. Patent No. 7,074,794. quickcompany.ingoogle.comgoogleapis.com This route involved several key steps, including the synthesis of the intermediate 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine. The process began with the reaction of 1-tert-butoxycarbonylpiperazine with diketene (B1670635) to form 1-acetoacetyl-4-tert-butoxycarbonylpiperazine. google.comgoogleapis.com This intermediate was then reacted with phenylhydrazine, followed by cyclization using phosphorus oxychloride (POCl₃), to yield 1-tert-butoxycarbonyl-4-(3-methyl-1-phenyl-5-pyrazolyl)piperazine. google.comgoogleapis.com The final step to obtain the crucial piperazine (B1678402) intermediate involved deprotection using trifluoroacetic acid. google.comgoogleapis.com A significant drawback of this early method was the use of diketene, an unstable reagent that poses handling challenges, making the process less suitable for large-scale industrial production. quickcompany.in

Table 1: Comparison of Synthetic Routes for Teneligliptin
FeatureHistorical Route (per US Pat. 7,074,794)Current Industrial Route (Kumar et al.)
Key Intermediate SynthesisInvolves diketene and POCl₃ cyclization. google.comgoogleapis.comUtilizes a novel, reactive nosyl derivative of L-proline methyl ester. semanticscholar.orgresearchgate.net
Process EfficiencyLess efficient due to unstable reagents and laborious steps. quickcompany.inHighly linear 6-step process with 37-39% overall yield. semanticscholar.orgresearchgate.net
ScalabilityChallenging for large-scale production. quickcompany.inDemonstrated on a multi-kilogram scale. semanticscholar.orgresearchgate.net
ReagentsUses hazardous and unstable diketene. quickcompany.inAvoids expensive and hazardous reagents. semanticscholar.orgresearchgate.net

Novel Approaches and Intermediate Synthesis

Modern synthetic strategies for Teneligliptin focus on the development of novel intermediates to enhance efficiency, purity, and scalability. google.comgoogleapis.comsemanticscholar.org The core of these new approaches is to design a synthesis pathway where intermediates are stable, easily purifiable, and react with high selectivity in subsequent steps. semanticscholar.orgresearchgate.net The high purity of key intermediates, such as 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, is critical as it minimizes the formation of impurities in the final API. nbinno.com

A significant advancement in Teneligliptin synthesis is the development of a highly reactive nosyl derivative of L-proline methyl ester. semanticscholar.orgresearchgate.netresearchgate.net This intermediate serves as a pivotal precursor in a newer, more efficient synthetic route. The process involves the following key transformations:

Preparation of the Nosyl Derivative : A better reactive nosyl (2-nitrobenzenesulfonyl) derivative of L-proline methyl ester is prepared and isolated as a key intermediate. semanticscholar.orgresearchgate.net

Stereoselective Substitution : This nosyl derivative undergoes a stereoselective SN2-type nucleophilic substitution reaction with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. semanticscholar.orgresearchgate.net This step is crucial for establishing the correct stereochemistry in the molecule.

Deesterification : The resulting substituted intermediate is deesterified to yield a carboxylic acid derivative, which is isolated before proceeding to the next step. semanticscholar.orgresearchgate.net

Another important precursor is N-protected (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate. Its synthesis begins with trans-4-hydroxy-L-proline, which is first N-protected. google.comgoogle.com This is followed by a reaction with 1,3-thiazolidine and subsequent oxidation of the hydroxyl group to a ketone using reagents like a sulfur trioxide pyridine (B92270) complex. google.comgoogle.com

Process Optimization for Industrial Scale Production

Transitioning a synthetic route from the laboratory to industrial scale requires extensive process optimization to ensure safety, cost-effectiveness, and consistent quality. For Teneligliptin hydrobromide, optimization efforts have focused on reaction conditions, reagent selection, and purification methods. semanticscholar.orggoogle.com

A notable process improvement involves the final salt formation step. While earlier methods used 48% aqueous hydrobromic acid (HBr) at high temperatures (75-90°C), an improved process utilizes 33% HBr in acetic acid. google.comgoogleapis.com This modification offers several advantages for industrial production:

Lower Reaction Temperature : The reaction can be conducted at a significantly lower temperature range of 50-68°C. google.comgoogleapis.com

Polymorphic Purity : This method provides this compound hydrate (B1144303) in a polymorphically pure and stable form. google.comgoogleapis.com

Purification is another critical aspect of process optimization. The final product, Teneligliptin 2.5 hydrobromide hydrate, is often purified by crystallization or recrystallization from various solvent systems. google.comgoogle.com Solvents such as methanol (B129727), n-butanol, isopropyl acetate (B1210297), acetone, and mixtures thereof are employed to remove process-related impurities and achieve high chemical purity, often exceeding 99.7%. google.comgoogle.com

Impurity Profiling and Control Strategies in Chemical Synthesis

Controlling impurities is a fundamental requirement in the manufacturing of any API. For Teneligliptin, comprehensive impurity profiling has been performed using advanced analytical techniques to identify, characterize, and quantify potential impurities.

Analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize unknown impurities in the bulk drug substance. rjptonline.orgrjptonline.org In one study, three process-related impurities were detected, isolated using preparative high-performance liquid chromatography (HPLC), and structurally elucidated. rjptonline.orgrjptonline.org These were designated as IMP 3, IMP 5, and IMP E. rjptonline.org Another study developed a validated RP-HPLC method to profile impurities in a combination drug product, identifying impurities such as Teneligliptin impurity A and Teneligliptin impurity B. doaj.org Stress testing revealed that the drug substance is particularly sensitive to oxidative degradation. doaj.org

Control strategies are integrated throughout the optimized manufacturing process. The development of novel synthetic routes with stable, isolable intermediates is a primary strategy to minimize impurity formation. semanticscholar.orgresearchgate.net Furthermore, the final purification steps, particularly recrystallization, are crucial for removing any remaining impurities to meet the stringent purity requirements of regulatory authorities, which often specify limits of less than 0.1% for any single impurity. google.comgoogleapis.comgoogle.com

Table 2: Known Process-Related Impurities of Teneligliptin
Impurity Name/DesignationMethod of Detection/CharacterizationNotes
IMP 3LC-MS/MS, NMR rjptonline.orgrjptonline.orgProcess-related impurity found in bulk drug substance.
IMP 5LC-MS/MS, NMR rjptonline.orgrjptonline.orgProcess-related impurity found in bulk drug substance.
IMP ELC-MS/MS, NMR rjptonline.orgrjptonline.orgProcess-related impurity found in bulk drug substance.
Teneligliptin Impurity ARP-HPLC doaj.orgIdentified in combination tablet dosage form.
Teneligliptin Impurity BRP-HPLC doaj.orgIdentified in combination tablet dosage form.
(2R,4S)-Isomer of TeneligliptinChiral Chromatography google.comgoogle.comDiastereomeric impurity.

Stereoselective Synthesis Methodologies

Teneligliptin possesses two chiral centers in its pyrrolidine (B122466) ring, leading to four possible stereoisomers. The therapeutically active form is the (2S,4S)-isomer. Therefore, controlling the stereochemistry during synthesis is of paramount importance.

Stereoselective control is typically achieved through a combination of substrate control and reagent control.

Chiral Pool Synthesis : The synthesis starts with a chiral precursor, L-proline or a derivative like trans-4-hydroxy-L-proline. google.comgoogle.com This inherently sets the stereochemistry at the C-2 position of the pyrrolidine ring as (S).

Stereoselective Reactions : The stereochemistry at the C-4 position is established during the synthesis. In the novel route described by Kumar et al., a key stereoselective SN2 reaction is employed. semanticscholar.orgresearchgate.net This nucleophilic substitution proceeds with an inversion of configuration, allowing for precise control over the formation of the desired (4S) stereocenter from a precursor with the opposite configuration.

The final API must meet strict limits for chiral purity. Analytical methods, such as chiral HPLC, are used to confirm the stereochemical integrity of the final product. google.comgoogle.com Specifications often require the undesired (2R,4S) diastereomer to be below 0.15% or even at non-detectable levels. google.comgoogle.com The successful implementation of stereoselective methodologies ensures the production of the correct, biologically active isomer of Teneligliptin.

Advanced Analytical Methodologies for Teneligliptin Hydrobromide

Spectroscopic Techniques for Quantification

Spectroscopic methods, particularly UV-Visible spectrophotometry, provide a straightforward and rapid approach for the quantification of Teneligliptin (B1682743) hydrobromide. These techniques are valued for their simplicity and cost-effectiveness in quality control laboratories.

Ultraviolet (UV) Spectrophotometry and Derivative Spectroscopy

Teneligliptin hydrobromide possesses a chromophore that absorbs radiation in the ultraviolet region, making it amenable to UV spectrophotometric analysis. In solvents such as methanol (B129727) or distilled water, Teneligliptin exhibits a maximum absorbance (λmax) at approximately 243.5 nm to 246 nm. rjptonline.orgscholarsresearchlibrary.comajpaonline.com This absorbance maximum is the basis for quantitative analysis, where the concentration of the drug is directly proportional to the absorbance, following the Beer-Lambert law. scholarsresearchlibrary.com

To enhance specificity, especially in the presence of interfering substances or in combination drug formulations, derivative spectroscopy is employed. The first-order derivative spectrum can be used to eliminate matrix interference and resolve overlapping spectra of different compounds. pcbiochemres.comresearchgate.net For instance, in a synthetic mixture with Dapagliflozin, a first-order derivative method utilizes the zero-crossing point of one drug to accurately measure the other. pcbiochemres.comresearchgate.net For this compound, a zero-crossing point has been identified at 229 nm, allowing for the quantification of another component without interference. pcbiochemres.com

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the analysis of this compound, offering high selectivity and efficiency for separating the drug from impurities, degradation products, and other active pharmaceutical ingredients.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique for the assay of this compound. rjptonline.orgnih.gov These methods typically utilize a C18 stationary phase, which is non-polar, and a polar mobile phase. rjptonline.orgnih.gov A common mobile phase composition is a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. ijpsr.comrjptonline.org

Detection is most often carried out using a UV detector set at the drug's λmax, around 245 nm. rjptonline.org The retention time for Teneligliptin is typically short, often under 5 minutes, allowing for rapid sample throughput. nih.govijpsr.com RP-HPLC methods have been validated according to ICH guidelines and are used for the simultaneous estimation of Teneligliptin with drugs like Metformin (B114582) and Rosuvastatin. rjptonline.orgnih.govrjptonline.org Validation data confirms excellent linearity over defined concentration ranges and high accuracy (% recovery between 99.89–100.34%) and precision (%RSD < 2.0). rjptonline.org

Table 1: Representative RP-HPLC Method Parameters for this compound

Parameter Details
Stationary Phase Kromasil C18 (250×4.6 mm, 5 μm) nih.gov
Mobile Phase Buffer: Acetonitrile: Methanol (65:25:10, v/v/v) nih.gov
Flow Rate 1.0 mL/min nih.govijpsr.comrjptonline.org
Detection Wavelength 254 nm nih.gov
Retention Time 2.842 min nih.gov
Linearity Range 10-30 ppm ijpsr.com
Correlation Coefficient (r²) 0.999 ijpsr.com
Accuracy (% Recovery) 98% to 101% ijpsr.com

| Precision (% RSD) | < 2% ijpsr.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers an enhancement over traditional HPLC by using columns with smaller particle sizes (typically < 2 µm). This results in significantly faster analysis times, improved resolution, and greater sensitivity. ijpsr.comnih.gov UPLC methods are particularly advantageous for developing stability-indicating assays, where the separation of the active ingredient from numerous degradation products is critical. ijpsr.com

A stability-indicating UPLC method for Teneligliptin and Metformin hydrochloride utilized a mobile phase of 0.1% ortho-phosphoric acid and acetonitrile (80:20) with a flow rate of 0.3 ml/min. ijpsr.com This method achieved a retention time for Teneligliptin of just 0.694 minutes. ijpsr.com The method was validated as per ICH guidelines, showing excellent linearity (r² = 0.9990) over a 10–50 µg/ml range and high accuracy with a percentage recovery of 99.96%. ijpsr.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that provides a simple, versatile, and high-throughput method for the analysis of this compound. scholarsresearchlibrary.comutu.ac.in The separation is performed on HPTLC plates pre-coated with silica (B1680970) gel 60 F254. scholarsresearchlibrary.comutu.ac.in

A variety of solvent systems have been developed to serve as the mobile phase. One such system consists of toluene, chloroform, ethanol, and diethyl amine (4:4:1:1, v/v/v/v), which yielded a compact spot for Teneligliptin with an Rf value of 0.16. scholarsresearchlibrary.com Another method for simultaneous estimation with Metformin used a mobile phase of Methanol, Ammonium sulfate, and Triethylamine (9: 2.7: 0.5 v/v/v), giving an Rf value of 0.63 for Teneligliptin. scispace.com Quantification is achieved by densitometric scanning at a wavelength of 254 nm or 237 nm. scholarsresearchlibrary.comscispace.com HPTLC methods are validated according to ICH guidelines, demonstrating good linearity (r² = 0.998) over concentration ranges like 100–600 ng/spot, with accuracy and precision well within acceptable limits. scholarsresearchlibrary.comutu.ac.in

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

Technique Key Features Typical Stationary Phase Key Advantages
RP-HPLC High-pressure liquid chromatography with a non-polar stationary phase. C18 rjptonline.orgnih.gov Robust, highly specific, widely used for quality control and simultaneous estimation. rjptonline.orgijpsr.comrjptonline.org
UPLC Uses columns with <2 µm particles for higher efficiency. Acquity UPLC BEH C18 jeires.com Very fast analysis times, increased sensitivity, improved resolution. ijpsr.comjeires.com

| HPTLC | Planar chromatography with densitometric detection. | Silica gel 60 F254 scholarsresearchlibrary.comutu.ac.in | High sample throughput, low solvent consumption, cost-effective. scholarsresearchlibrary.comutu.ac.inscispace.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices and Metabolite Identification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of Teneligliptin and its metabolites in complex biological matrices such as human and animal plasma. This technique offers unparalleled sensitivity, selectivity, and specificity, enabling the detection and quantification of analytes at very low concentrations.

Several LC-MS/MS methods have been developed and validated for the bioanalysis of Teneligliptin. These methods are crucial for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of the drug in the body. For instance, a validated LC-MS/MS method for the simultaneous determination of Teneligliptin and its active metabolite, Teneligliptin sulfoxide, in human plasma has been reported nih.gov. This method demonstrated excellent accuracy, precision, and linearity over a specified concentration range, proving its suitability for clinical and preclinical pharmacokinetic studies nih.gov.

The identification of metabolites is another critical application of LC-MS/MS in the study of Teneligliptin. By comparing the mass spectra of samples from preclinical or clinical studies with control samples, researchers can identify novel metabolites nih.gov. The fragmentation patterns observed in the tandem mass spectra provide valuable structural information, aiding in the elucidation of the metabolic pathways of the drug.

Table 1: LC-MS/MS Method Parameters for Teneligliptin Analysis in Biological Matrices

Parameter Method 1 (Human Plasma) nih.gov Method 2 (Human Plasma) ejbps.com
Chromatographic Column Not Specified Hypersil Gold C18 (50 mm × 3.0 mm, 1.9 μm)
Mobile Phase Not Specified 0.1% formic acid in Milli-Q water: Acetonitrile (20:80)
Flow Rate Not Specified 0.5 ml/min
Ionization Mode Positive ESI Positive ESI
MRM Transitions (m/z) Teneligliptin: 427.2 → 243.1; Teneligliptin-d8: 435.2 → 251.3; Teneligliptin sulfoxide: 443.2 → 68.2 Teneligliptin: 427.2 → 243.2; Repaglinide (IS): 453.2 → 230.2
Linearity Range Teneligliptin: 5 to 1000 ng/mL; Teneligliptin sulfoxide: 2.5 to 500 ng/mL 1-1000 μg/ml
Extraction Technique Not Specified Solid Phase Extraction

Stability-Indicating Assay Methodologies

Stability-indicating assay methods are essential to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. These methods are a regulatory requirement and are crucial for determining the shelf-life of a drug product.

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to generate degradation products nih.gov. This helps in understanding the degradation pathways and developing stability-indicating analytical methods. This compound has been subjected to various forced degradation conditions, including acidic, basic, oxidative, thermal, and photolytic stress, as per the International Council for Harmonisation (ICH) guidelines d-nb.infonih.govsoeagra.com.

Under these stress conditions, the degradation of Teneligliptin is monitored, typically by a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The extent of degradation and the formation of degradation products are evaluated. For example, studies have shown that Teneligliptin is susceptible to degradation under basic and oxidative conditions, while it remains relatively stable under acidic, photolytic, and thermal stress rjpbcs.com. The elucidation of degradation pathways involves identifying the chemical transformations that the drug molecule undergoes under stress, providing insights into its intrinsic stability.

Table 2: Summary of Forced Degradation Studies on this compound

Stress Condition Reagent/Condition Duration Observations Reference
Acidic 2N HCl 30 min at 60°C ~3.66% degradation, 3 degradation peaks nih.gov
Alkaline 2N NaOH 30 min at 60°C ~2.75% degradation, 2 degradation peaks nih.gov
Oxidative 20% v/v H2O2 30 min at 60°C ~1.01% degradation, 1 degradation peak nih.gov
Thermal 105°C 6 hours Degradation observed nih.gov
Photolytic UV light (200 W h/m²) 7 days Degradation observed nih.gov
Neutral Water 6 hours at 60°C Degradation observed nih.gov
Base Hydrolysis 0.1 N NaOH 48 hours at 35°C Degradation observed d-nb.info
Oxidative 3% H2O2 48 hours at 35°C Degradation observed d-nb.info
Thermal 69°C 48 hours Degradation observed d-nb.info

Following forced degradation studies, the next crucial step is the identification and characterization of the resulting degradation products. This is vital as degradation products can potentially be toxic. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

LC-MS/MS is a powerful tool for the initial identification of degradation products by providing their mass-to-charge ratios (m/z) and fragmentation patterns d-nb.info. The mass spectral data, in conjunction with the knowledge of the parent drug's structure, allows for the tentative assignment of structures to the degradants. Further structural confirmation is often achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy on isolated degradation products rjptonline.orgijpsr.com.

In a study on Teneligliptin, UPLC-MS/MS data revealed several degradation products under basic, oxidative, and thermal stress, with major peaks observed at m/z values of 375.72, 354.30, 310.30, 214.19, 155.65, 138.08, and 136.18 d-nb.info. The structural elucidation of these fragments helps in understanding the degradation mechanism and in setting appropriate specifications for impurities in the drug product researchgate.net.

Bioanalytical Method Development for Preclinical Samples and Biological Matrices

The development and validation of bioanalytical methods are fundamental for the evaluation of a drug's pharmacokinetic profile in preclinical studies. These methods need to be sensitive, specific, accurate, and precise to quantify the drug and its metabolites in biological matrices such as plasma, urine, and tissues from animal models.

For Teneligliptin, RP-HPLC methods have been developed and validated for its determination in rabbit plasma semanticscholar.orgwisdomlib.org. These methods typically involve a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering substances from the biological matrix ejbps.comsphinxsai.com. The chromatographic conditions are then optimized to achieve good separation of Teneligliptin from endogenous plasma components. The use of an internal standard is common practice to ensure the accuracy and precision of the method.

The validation of these bioanalytical methods is performed according to regulatory guidelines and includes the assessment of parameters such as selectivity, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix sphinxsai.com. A successfully validated method can then be applied to preclinical pharmacokinetic studies to provide essential data for the drug development process.

Table 3: Bioanalytical Method for Teneligliptin in Rabbit Plasma

Parameter Details Reference
Analytical Technique RP-HPLC semanticscholar.org
Column Thermo C18 (4.6 × 100 mm, 5 µm) semanticscholar.org
Mobile Phase Methanol and 5mM potassium phosphate (B84403) buffer (60:40 v/v) semanticscholar.org
Flow Rate 1 mL/min semanticscholar.org
Internal Standard Sitagliptin semanticscholar.org
Retention Time Teneligliptin: 3.9 min; Sitagliptin: 2.2 min semanticscholar.org
Linearity Range 7.20 to 470 ng/mL semanticscholar.org
Lower Limit of Quantification (LLOQ) 7.20 ng/mL semanticscholar.org
Extraction Recovery > 82% semanticscholar.org

Simultaneous Estimation Methods for Combination Products

Teneligliptin is often co-administered with other antidiabetic drugs, such as Metformin or Pioglitazone (B448), to achieve better glycemic control. For the quality control of such fixed-dose combination products, it is essential to have analytical methods capable of simultaneously estimating all the active ingredients in a single run.

Several analytical methods have been developed and validated for the simultaneous estimation of this compound with other drugs. These include:

UV-Visible Spectrophotometry: Simple, cost-effective, and rapid methods like the simultaneous equation method and absorbance ratio method have been developed for the concurrent analysis of Teneligliptin and Metformin in tablet formulations japsonline.comjapsonline.comchemrj.org.

High-Performance Liquid Chromatography (HPLC): RP-HPLC methods are the most widely used for the simultaneous quantification of Teneligliptin in combination with Metformin nih.govrjptonline.orgresearchgate.net or Pioglitazone nih.govbohrium.comresearchgate.net. These methods are known for their high resolution, sensitivity, and specificity.

High-Performance Thin-Layer Chromatography (HPTLC): Densitometric HPTLC methods offer a viable alternative for the simultaneous determination of Teneligliptin and Pioglitazone, providing good separation and quantification researchgate.netbohrium.com.

These methods are validated as per ICH guidelines to ensure their suitability for routine quality control analysis of combination pharmaceutical products.

Table 4: Simultaneous Estimation Methods for Teneligliptin Combination Products

Combination Analytical Technique Key Methodological Details Reference
Teneligliptin and Metformin UV Spectrophotometry (Simultaneous Equation) Wavelengths: 245 nm (Teneligliptin) and 233 nm (Metformin) chemrj.org
Teneligliptin and Metformin RP-HPLC Mobile Phase: Buffer: ACN (85:15% v/v) and Methanol: ACN (50:50% v/v) in gradient mode rjptonline.org
Teneligliptin and Pioglitazone RP-HPLC Mobile Phase: Acetonitrile and sodium acetate (B1210297) buffer (pH 3.6) (60:40 v/v) nih.gov
Teneligliptin and Pioglitazone HPTLC Mobile Phase: Chloroform, methanol, and ammonia (B1221849) (8:1:0.5 v/v/v) researchgate.net

Pharmaceutical Formulation Science and Novel Drug Delivery Systems for Teneligliptin Hydrobromide

Approaches for Solubility and Dissolution Enhancement

Teneligliptin (B1682743) hydrobromide's low solubility in water presents a challenge for its oral bioavailability. asianjpr.comresearchgate.net Its solubility is reported to be 1.7 mg/ml in water, a value that can be affected by the pH and temperature of the solvent. asianjpr.comresearchgate.netasianjpr.com To overcome this limitation, several advanced formulation techniques have been investigated.

Solid dispersion is a well-established technique for improving the dissolution rate of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at a molecular level. asianjpr.comnih.gov For Teneligliptin hydrobromide, studies have been conducted using water-soluble carriers like Polyvinylpyrrolidone (PVP) and Hydroxypropyl Methylcellulose (HPMC). asianjpr.comresearchgate.netasianjpr.com Amorphous solid dispersions (ASDs) are a proven method for achieving a supersaturated state of a drug, where its concentration exceeds its crystalline solubility. nih.gov Polymers like PVP and HPMC are commonly used; PVP is highly soluble in water and acts as a stabilizer to prevent drug crystallization, while HPMC is also effective in generating and maintaining drug supersaturation. nih.govnih.gov

Research has explored the preparation of this compound solid dispersions using both physical mixing and kneading methods with PVP and HPMC at various drug-to-polymer ratios (1:1, 1:2, and 2:1). asianjpr.comresearchgate.net The results indicated that the kneading method was more effective at enhancing drug release compared to the physical mixing method. asianjpr.comresearchgate.net The formulation with HPMC as the carrier, particularly at a 1:2 drug-to-polymer ratio prepared by the kneading method, demonstrated the fastest dissolution rate among the tested formulations. asianjpr.comresearchgate.netasianjpr.com In contrast, for the physical mix method, the PVP-based dispersion at a 1:2 ratio showed the most significant increase in dissolution. asianjpr.comresearchgate.net

Nanosuspension technology is another strategy employed to enhance the solubility and dissolution rate of drugs like Teneligliptin. rjptonline.org This technique involves reducing the drug particle size to the nanometer range, which significantly increases the surface area for dissolution. rjptonline.org

In one study, nine formulations of Teneligliptin nanosuspensions (F1-F9) were developed using the nanoprecipitation technique. rjptonline.orgresearcher.life This method utilized various proportions of stabilizers to obtain nano-sized drug particles. rjptonline.org The resulting nanosuspensions were characterized for particle size, polydispersity index (PDI), zeta potential, and in-vitro drug release. rjptonline.orgresearchgate.net The average particle size for the batches ranged from 0.211 nm to 0.486 nm, and drug content was found to be between 81% and 99%. rjptonline.orgresearcher.life Scanning electron microscopy revealed the nanoparticles to be spherical. rjptonline.orgresearcher.life

Among the nine formulations, the F8 formulation was identified as the most desirable and stable. rjptonline.orgresearcher.life This optimized formulation exhibited the highest percentage of drug release over 24 hours, which was attributed to the optimal concentration of stabilizers and Tween 80. rjptonline.org The release kinetics of the F8 formulation were found to follow a zero-order model. rjptonline.orgresearcher.life

Development of Modified Release Formulations

Beyond enhancing solubility, novel drug delivery systems have been developed to modify the release profile of Teneligliptin, aiming to improve its absorption and prolong its therapeutic effect.

Gastroretentive drug delivery systems (GRDDS) are designed to prolong the residence time of a dosage form in the stomach, which can be beneficial for drugs that have a narrow absorption window in the upper gastrointestinal tract. rjptonline.orgjddtonline.info Teneligliptin is poorly soluble in acidic environments, which can slow its absorption. rjptonline.orgresearchgate.netresearcher.life A floating drug delivery system, a type of GRDDS, can retain the drug in the stomach for a longer duration, allowing for a slow, controlled release in this region. rjptonline.orgresearchgate.net

Studies have been undertaken to formulate and characterize floating tablets of Teneligliptin. rjptonline.org As a Biopharmaceutics Classification System (BCS) class-2 drug, Teneligliptin has low solubility and high permeability. rjptonline.orgresearchgate.net By creating a hydrodynamically balanced system, the drug can be released in a controlled manner in the upper GIT, which may enhance its bioavailability and reduce the frequency of administration. rjptonline.orgrjptonline.org In the development of these tablets, various pre-compression and post-compression parameters were evaluated to ensure they met pharmacopoeial limits. rjptonline.orgresearcher.life

Oral disintegrating films (ODFs), also known as mouth-dissolving strips, offer a convenient alternative to conventional tablets and are designed for rapid disintegration and dissolution in the oral cavity. ijpca.orgipindexing.comresearchgate.net This can lead to a faster onset of action and increased bioavailability. ipindexing.comipindexing.com ODFs are typically prepared using hydrophilic polymers that dissolve quickly upon contact with saliva. ijpca.org

ODFs of this compound hydrate (B1144303) have been successfully prepared using the solvent casting method. ijpca.orgipindexing.com These formulations incorporate water-soluble polymers, a plasticizer like propylene glycol, and sweeteners. ijpca.orgipindexing.com The developed films were evaluated for various physicochemical properties. ijpca.orgipindexing.com An optimized batch, designated TF3, showed a disintegration time of 45 seconds and a drug content of 96.3%. ijndd.in The moisture content across all formulations was consistently below 1.5%, and they all exhibited excellent folding endurance, indicating good physical robustness for handling and transportation. ijpca.orgijndd.in

Excipient Compatibility and Interaction Studies

Ensuring the compatibility of the active pharmaceutical ingredient (API) with excipients is a critical step in the development of a stable and effective solid dosage form. Incompatibility can affect the purity, stability, and bioavailability of the drug.

Studies have been conducted to evaluate the compatibility of Teneligliptin with commonly used pharmaceutical excipients. researchgate.net One such study investigated the interaction between Teneligliptin and excipients including magnesium stearate (MS), sodium starch glycolate (SSG), croscarmellose sodium (CCS), pregelatinized starch (PS), and microcrystalline cellulose (MCC). researchgate.net The evaluation employed several analytical techniques, such as differential scanning calorimetry (DSC), isothermal stress testing (IST), liquid chromatography–mass spectrometry (LC-MS), and Fourier-transform infrared spectroscopy (FTIR). researchgate.net

The DSC results suggested potential interactions with all tested excipients. researchgate.net However, the IST studies, which are more indicative of stability under storage conditions, revealed that while most binary mixtures showed less than a 3% change in Teneligliptin content, the mixtures with croscarmellose sodium (CCS) and sodium starch glycolate (SSG) showed a more significant change (less than 10%), indicating incompatibility. researchgate.net Other studies involving the formulation of pellets and nanosuspensions also conducted FTIR analysis, which showed no chemical interaction or changes in the functional groups of Teneligliptin when mixed with the selected excipients. rjptonline.orgimpactfactor.org

In Vitro Release Kinetics and Dissolution Profiles

The in vitro release kinetics and dissolution profiles of this compound are critical for evaluating the performance of its pharmaceutical formulations. These studies help predict the in vivo behavior of the drug and ensure that the formulation releases the active ingredient in a controlled and reproducible manner. Research has focused on various formulations, including conventional tablets, orally disintegrating films, and advanced systems like solid dispersions, to optimize the drug's release characteristics.

Dissolution testing is a key quality control parameter. For Teneligliptin tablets, standardized dissolution methods have been developed. One such method utilizes a USP Apparatus II (paddle method) with a stirring speed of 50 rpm in 900 ml of phosphate (B84403) buffer at pH 7.5, maintained at 37 ± 0.5°C derpharmachemica.com. Another study established optimal conditions using 900mL of phosphate buffer at pH 6.8 with a paddle speed of 100 rpm ijpca.org. In these tests, aliquots are withdrawn at specified intervals (e.g., 5, 10, 15, 20, and 25 minutes) to quantify the amount of drug released derpharmachemica.com. The goal is to ensure consistent and complete drug release, with studies showing nearly 100% of the drug released in agreement with the marketed tablet's label claim ijpca.org.

Novel drug delivery systems have been explored to enhance the dissolution rate of Teneligliptin, which has pH-dependent solubility asianjpr.comresearchgate.net. One approach is the formulation of solid dispersions using water-soluble carriers like Polyvinylpyrrolidone (PVP) and Hydroxypropylmethylcellulose (HPMC) asianjpr.comresearchgate.net. Studies have shown that solid dispersions significantly increase the in-vitro drug release compared to the pure drug alone asianjpr.comresearchgate.net. For instance, solid dispersions prepared by a kneading method with HPMC (in a 1:2 drug-to-polymer ratio) demonstrated the fastest dissolution rates asianjpr.comresearchgate.net.

Another innovative approach is the development of orally disintegrating films (ODFs) to achieve rapid onset of action ijpca.orgipindexing.comresearchgate.net. The release mechanism from these films has been investigated using various kinetic models. Research indicates that the drug release from Teneligliptin ODFs often follows the Korsmeyer-Peppas model, as evidenced by high correlation-coefficient (r²) values ranging from 0.9920 to 0.9989 ijpca.org. This suggests that the drug release is controlled by a combination of diffusion and polymer matrix swelling.

Below are interactive data tables summarizing findings from dissolution studies.

Table 1: Dissolution Parameters for this compound Tablets Use the filter to select different dissolution media and apparatus types to see the corresponding parameters.

Table 2: Comparative In Vitro Drug Release from Different Formulations This table shows the percentage of drug release over time from various formulations.

Physical and Chemical Stability of Pharmaceutical Formulations

The physical and chemical stability of this compound in its various pharmaceutical formulations is essential for ensuring its safety, efficacy, and shelf-life. Stability testing is performed according to guidelines from the International Council for Harmonisation (ICH), which involves subjecting the drug substance and product to a variety of environmental conditions ijpsr.comnih.gov.

Forced degradation studies are a important component of stability testing, helping to identify potential degradation products and establish the drug's intrinsic stability profile. These studies expose Teneligliptin to stress conditions such as acid, base, oxidation, heat, and light ijpsr.comnih.govijpsr.com. Research has shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions nih.govijpsr.com.

Under acidic stress (e.g., 0.1 N HCl), degradation of about 3.66% has been observed nih.gov. In alkaline conditions (e.g., 0.1 N NaOH), the drug shows degradation of approximately 2.75% nih.gov. The drug is also susceptible to oxidative stress, with studies using hydrogen peroxide showing degradation of around 1.01% to 1.62% nih.gov. Conversely, the drug has demonstrated considerable stability under thermal stress. One study found no degradation when the drug was exposed to heat at 100°C for 15 days, indicating it is quite stable under these conditions ijpsr.com. Another study reported degradation was observed in base, peroxide, and thermal stress conditions, but not in acid or photolytic conditions researchgate.net. The stability of drug solutions prepared for analysis is also evaluated, with solutions found to be stable for at least 24 hours at room temperature (25°C) turkjps.org.

The development of stability-indicating analytical methods, primarily Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), is crucial for separating and quantifying Teneligliptin from its degradation products ijpsr.comturkjps.orgresearchgate.netsemanticscholar.org. These methods confirm that the analytical procedure can accurately measure the active ingredient without interference from degradants, excipients, or impurities semanticscholar.org.

Table 3: Summary of Forced Degradation Studies on this compound This table outlines the degradation of Teneligliptin under various stress conditions as reported in different studies.

Mechanistic Studies of Drug Drug Interactions Involving Teneligliptin Hydrobromide

Interaction with Cytochrome P450 Enzymes and Transporters

Preclinical studies have been conducted to evaluate the potential of teneligliptin (B1682743) hydrobromide to act as either an inhibitor or an inducer of key drug-metabolizing enzymes and to interact with drug transporters.

In vitro assessments have been performed to determine the inhibitory and inductive effects of teneligliptin on major cytochrome P450 isoenzymes. These studies are fundamental in predicting the likelihood of metabolic drug-drug interactions.

Inhibition Potential: In vitro studies have indicated that teneligliptin has a weak inhibitory effect on CYP2D6 and CYP3A4. The half-maximal inhibitory concentrations (IC50) were determined to be 489.4 µmol/L for CYP2D6 and 197.5 µmol/L for CYP3A4. These high IC50 values suggest that teneligliptin is unlikely to cause clinically relevant inhibition of the metabolism of co-administered drugs that are substrates of these enzymes. Furthermore, in vitro investigations have shown no inhibitory activity of teneligliptin on other CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1.

Interactive Data Table: In Vitro Inhibitory Potential of Teneligliptin on CYP Isoenzymes

CYP IsoenzymeIC50 (µmol/L)Inhibition Potential
CYP3A4197.5Weak
CYP2D6489.4Weak
CYP1A2No InhibitionNone
CYP2A6No InhibitionNone
CYP2B6No InhibitionNone
CYP2C8No InhibitionNone
CYP2C9No InhibitionNone
CYP2C19No InhibitionNone
CYP2E1No InhibitionNone

Induction Potential: The potential for teneligliptin to induce the expression of CYP enzymes has also been evaluated in preclinical models. In vitro studies have demonstrated that teneligliptin does not induce the activity of CYP1A2 or CYP3A4. This lack of induction indicates that teneligliptin is not expected to decrease the systemic exposure of co-administered drugs metabolized by these enzymes through increased metabolism.

While clinical studies in healthy volunteers have shown no clinically relevant pharmacokinetic interactions between teneligliptin and metformin (B114582), pioglitazone (B448), or glimepiride (B1671586), preclinical animal models provide a more controlled environment to study the mechanistic basis of such potential interactions. nih.gov

Metformin: In a preclinical pharmacokinetic study in Sprague-Dawley rats, the co-administration of teneligliptin and metformin resulted in a minor increase in the systemic exposure of both drugs. A 1.1-fold increment in the area under the curve (AUC) was observed for both metformin and teneligliptin when administered together. researchgate.net This slight increase is generally not considered to be significant.

Pioglitazone and Glimepiride: Specific preclinical pharmacokinetic interaction studies in animal models for teneligliptin with pioglitazone or glimepiride are not extensively detailed in publicly available literature. However, clinical studies have consistently shown a lack of significant interaction. nih.govresearchgate.net For instance, a study in healthy Korean subjects demonstrated that glimepiride did not affect the pharmacokinetic characteristics of teneligliptin. nih.gov Similarly, clinical data indicates that teneligliptin does not alter the pharmacokinetics of pioglitazone. researchgate.net While these are clinical findings, they are supported by the weak in vitro inhibitory profile of teneligliptin.

Mechanisms of Drug-Drug Interactions Beyond Cytochrome P450 Systems

Drug-drug interactions can also be mediated by effects on drug transporters. Preclinical investigations have explored the interaction of teneligliptin with several key transporters.

In vitro studies have identified teneligliptin as a weak substrate of P-glycoprotein (P-gp). nih.gov This suggests that potent inhibitors or inducers of P-gp could potentially have a minor effect on teneligliptin's pharmacokinetics.

Regarding its inhibitory potential on transporters, teneligliptin has been shown to have a weak inhibitory effect on the organic anion transporter 3 (OAT3). Conversely, it did not show any inhibitory action on OAT1 or the organic cation transporter 2 (OCT2). The lack of OCT2 inhibition is consistent with findings from an in vitro experiment which suggested that the slight increase in metformin exposure observed in some studies is not due to teneligliptin-mediated inhibition of this transporter. nih.gov

Preclinical Assessment of Interaction Risk and Potential

The preclinical data, combining in vitro enzyme and transporter studies with in vivo animal pharmacokinetic studies, collectively suggest a low risk of clinically significant drug-drug interactions for teneligliptin hydrobromide.

The weak inhibitory potential against CYP3A4 and CYP2D6, coupled with the lack of induction of major CYP enzymes, indicates a minimal likelihood of teneligliptin altering the metabolism of co-administered drugs. While a minor pharmacokinetic interaction with metformin has been observed in a rat model, the magnitude of this change is small. researchgate.net A preclinical study in rats investigating the interaction with bosentan, a substrate of CYP2C9 and CYP3A4, did suggest a pharmacokinetic interaction, highlighting the importance of considering specific drug combinations. rjptonline.org

Emerging Research Avenues and Translational Perspectives for Teneligliptin Hydrobromide

Exploration of Additional Molecular Targets and Off-Target Effects

While the primary mechanism of teneligliptin (B1682743) is the potent and selective inhibition of the DPP-4 enzyme, ongoing research is exploring its interactions with other molecular targets and potential off-target effects that may contribute to its therapeutic profile. patsnap.comnih.gov Teneligliptin is highly selective for DPP-4 over other homologous proteases like DPP-8 and DPP-9, which is a critical factor in its safety profile, as off-target inhibition of these enzymes has been linked to adverse effects. tandfonline.comnih.gov

In vitro studies have demonstrated that teneligliptin's affinity for DPP-4 is significantly higher than for DPP-8 and DPP-9, showcasing its high selectivity. nih.gov Beyond the DPP family, preclinical investigations suggest teneligliptin may possess pleiotropic effects. For instance, studies indicate it may play a role in mitigating diabetic cardiomyopathy through the inhibition of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation. nih.gov Further research has pointed towards teneligliptin's ability to activate AMPK, a central regulator of cellular energy homeostasis, in cardiomyocytes. nih.gov There is also evidence suggesting potential vasoprotective and anti-atherothrombotic effects. researchgate.net While DPP-4 is a ubiquitous protease, and its inhibition could theoretically lead to unexpected effects, the off-target effects observed with teneligliptin so far have not been found to be clinically significant. tandfonline.comnih.gov

Target/PathwayFindingImplication
DPP-4 Potent and selective inhibition. Interacts with S1, S2, and S2 extensive subsites. nih.govbenthamdirect.comPrimary mechanism for glycemic control.
DPP-8 & DPP-9 Significantly lower inhibitory activity compared to DPP-4, indicating high selectivity. nih.govFavorable safety profile, avoiding off-target toxicities. tandfonline.com
NLRP3 Inflammasome Preclinical models show inhibition of NLRP3 activation in cardiomyocytes. nih.govPotential cardioprotective and anti-inflammatory effects.
AMPK Shown to increase phosphorylation (activation) of AMPK in cardiomyocytes. nih.govCardioprotective benefits beyond glycemic control.

Advanced Preclinical Models for Efficacy and Mechanistic Studies

The elucidation of teneligliptin's broader pharmacological profile relies on the use of advanced preclinical models. These models, spanning from in vitro cell lines to in vivo animal studies, are crucial for investigating efficacy and underlying mechanisms beyond simple glucose control.

In vivo models have been instrumental in demonstrating teneligliptin's effects. For example, studies in mice with diet-induced obesity showed that teneligliptin treatment could reduce body weight gain and suppress the hypertrophy of visceral fat cells. bioworld.com In streptozotocin-induced diabetic mice, a model for diabetic cardiomyopathy, teneligliptin treatment was observed to alleviate myocardial hypertrophy and improve heart function parameters. nih.gov

In vitro models allow for detailed mechanistic studies at the cellular level. Human umbilical vein endothelial cells (HUVECs) have been used to demonstrate teneligliptin's potential protective action in endothelial cells exposed to high glucose. nih.gov Furthermore, isolated primary mouse cardiomyocytes have been employed to confirm that teneligliptin can suppress the activation of the NLRP3 inflammasome under high-glucose conditions, providing direct evidence of its cardioprotective mechanism. nih.gov Other cell lines, such as hepatic cell lines and L6 myotube cells, serve as valuable tools for studying anti-diabetic activity on a cellular level. rjptonline.org

Preclinical ModelResearch FocusKey Findings
Diet-Induced Obese Mice Obesity, Metabolic RateReduced body weight gain, increased basal metabolic rate and oxygen consumption. bioworld.com
Streptozotocin-Induced Diabetic Mice Diabetic CardiomyopathyAlleviated myocardial hypertrophy and improved heart function. nih.gov
Primary Mouse Cardiomyocytes Cellular CardioprotectionSuppressed high glucose-induced NLRP3 inflammasome activation. nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs) Endothelial DysfunctionDemonstrated protective effects against high-glucose-induced stress. nih.gov

Rational Design of Combination Therapies and Mechanistic Synergies

The primary action of teneligliptin is to inhibit DPP-4, thereby increasing the levels of active incretin (B1656795) hormones like GLP-1 and GIP. patsnap.com This leads to glucose-dependent insulin secretion and suppression of glucagon release. patsnap.comnih.gov This mechanism provides a strong rationale for combination therapies with other antidiabetic agents that have complementary modes of action.

Combining teneligliptin with metformin (B114582), which primarily suppresses hepatic glucose production and improves insulin sensitivity, is a common and mechanistically synergistic approach. nih.gov Similarly, combination with sulfonylureas (e.g., glimepiride) or thiazolidinediones (e.g., pioglitazone) targets different aspects of diabetes pathophysiology, leading to improved glycemic control. scirp.org Clinical studies have demonstrated the efficacy of these combinations. scirp.org The development of single-pill combinations, such as with metformin, can also improve patient compliance. nih.gov The future of rational design may involve combining teneligliptin with newer classes of drugs like SGLT-2 inhibitors, which promote urinary glucose excretion, offering a multi-pronged attack on hyperglycemia.

Development of Novel Delivery Systems for Enhanced Therapeutic Outcomes

Teneligliptin is classified as a Biopharmaceutical Classification System (BCS) class-2 drug, characterized by low solubility and high permeability. rjptonline.org Its poor solubility, particularly in acidic environments, can lead to incomplete absorption from the gastrointestinal tract. rjptonline.orgresearchgate.net This has spurred research into novel delivery systems designed to enhance its bioavailability and therapeutic outcomes.

Several advanced formulation strategies are being explored:

Gastroretentive Drug Delivery Systems : Floating tablets have been developed to increase the gastric retention time of teneligliptin, allowing for more complete absorption and potentially reducing the frequency of administration. rjptonline.orgresearchgate.net

Nanosuspensions : This technology reduces the particle size of the drug to the nanometer range, significantly increasing the surface area for dissolution. researchgate.net Nanosuspensions of teneligliptin have been prepared using methods like nanoprecipitation with various stabilizers to improve its solubility and dissolution rate. researchgate.netrjptonline.org

Oral Disintegrating Films (ODFs) : ODFs are prepared using a solvent casting method and are designed to disintegrate rapidly in the mouth, which can lead to faster onset of action and improved bioavailability. ijpca.org

Immediate-Release Tablets : Formulations using super-disintegrants like Polyplasdone XL have been developed to accelerate the disintegration and dissolution of teneligliptin, aiming to improve its bioavailability. researchgate.net

Pellet Formulations : Pellets have been created using a blend of excipients to optimize drug release. researchgate.net

Delivery SystemTechnique/Materials UsedTherapeutic Goal
Floating Tablets Gas-generating agents (e.g., sodium bicarbonate). researchgate.netIncrease gastric retention and bioavailability. rjptonline.org
Nanosuspension Nanoprecipitation with stabilizers (e.g., Poloxamer 188, PVP K30). rjptonline.orgEnhance solubility and dissolution rate. researchgate.net
Oral Disintegrating Films Solvent casting method with water-soluble polymers. ijpca.orgRapid onset of action, increased bioavailability. ijpca.org
Immediate Release Tablets Wet granulation with super-disintegrants (e.g., Polyplasdone XL). researchgate.netImprove disintegration and dissolution. researchgate.net

Role in Mitigating Glycemic Variability (Preclinical Insights)

Fluctuations in blood glucose, known as glycemic variability, are recognized as an independent risk factor for diabetic complications, partly due to their role in inducing oxidative stress and endothelial dysfunction. scirp.orgtandfonline.com The glucose-dependent mechanism of teneligliptin inherently suggests a role in stabilizing these fluctuations. nih.gov By enhancing incretin levels, teneligliptin stimulates insulin secretion and suppresses glucagon only in response to elevated blood glucose, thereby avoiding excessive glucose lowering and smoothing postprandial glycemic excursions. patsnap.com

While much of the direct evidence comes from clinical studies using continuous glucose monitoring (CGM), the preclinical rationale is strong. tandfonline.comnih.gov Clinical CGM data shows that teneligliptin significantly reduces the standard deviation of 24-hour glucose levels and the mean amplitude of glycemic excursions (MAGE). scirp.orgnih.govnih.gov One study in elderly patients demonstrated that teneligliptin treatment led to a significant decrease in MAGE, standard deviation, and the coefficient of variation in glucose levels compared to placebo. nih.govresearchgate.net These clinical findings are supported by the underlying preclinical mechanism of glucose-dependent incretin enhancement. nih.gove-dmj.org

Glycemic Variability ParameterEffect Observed with Teneligliptin (Clinical CGM Studies)Preclinical Rationale
Mean Amplitude of Glycemic Excursions (MAGE) Significant reduction. nih.govnih.govGlucose-dependent insulin secretion and glucagon suppression smooths post-meal spikes. patsnap.com
Standard Deviation (SD) of 24h Glucose Significant reduction. nih.govnih.govSustained 24-hour DPP-4 inhibition provides consistent glycemic control. scirp.org
Time in Range (70-180 mg/dL) Significantly increased without increasing hypoglycemia. nih.govresearchgate.nete-dmj.orgGlucose-dependent action prevents sharp drops into hypoglycemic range. nih.gov
Time Above Range (>180 mg/dL) Significantly decreased. nih.gove-dmj.orgEnhanced postprandial insulin response effectively lowers hyperglycemia. nih.gov

Structural Modifications for Improved Pharmacological Profile and Potency

Teneligliptin's chemical architecture is a key determinant of its high potency and selectivity. It is characterized by a unique, rigid, "J-shaped" structure composed of five consecutive rings. patsnap.comnih.govscirp.orgjddtonline.info This distinct conformation allows for an optimal fit into the active site of the DPP-4 enzyme.

Teneligliptin is a class 3 DPP-4 inhibitor, binding to the S1, S2, and S2 extensive subsites of the enzyme. nih.govbenthamdirect.com The interaction is distinguished by an "anchor-lock domain" mechanism, where strong hydrophobic interactions with the S2 extensive subsite contribute to its potent and long-lasting action. nih.govscirp.org This robust binding is credited with giving teneligliptin approximately fivefold higher activity than sitagliptin. nih.govnih.gov

Research into the structure-activity relationships (SAR) of DPP-4 inhibitors is an active area. Studies on other chemical scaffolds have shown that modifications, such as incorporating halogen atoms (e.g., bromine or fluorine) at specific positions on phenyl rings, can significantly enhance inhibitory potency. nih.gov For example, introducing a bromo group at the para position of a benzylidene scaffold was found to increase DPP-4 inhibitory activity. nih.gov While these are not modifications of teneligliptin itself, such SAR studies provide valuable insights for the rational design of future generations of DPP-4 inhibitors with even greater potency and improved pharmacological profiles.

Structural FeaturePharmacological Significance
"J-shaped" Pentacyclic Structure Creates a rigid conformation for optimal binding to DPP-4, leading to small entropy loss upon binding. nih.govscirp.org
Binding to S1, S2, and S2 Extensive Subsites Interaction with the S2 extensive subsite via an "anchor lock domain" enhances potency and duration of action. nih.govnih.gov
Prolylthiazolidine Base Forms the core scaffold that mimics the natural substrates of the DPP-4 enzyme. nih.govnih.gov

Research on Crystallographic Forms and Polymorphism

The solid-state properties of an active pharmaceutical ingredient, including its crystalline form and polymorphism, are critical as they can influence solubility, stability, and bioavailability. Research into the crystallographic forms of teneligliptin hydrobromide aims to identify forms with optimal physicochemical properties for pharmaceutical development.

Patents have disclosed the existence of several crystalline forms of this compound hydrate (B1144303), often designated as Forms A, B, and C. google.com More recent research has led to the discovery of novel crystal forms, termed D and E, which are reported to exhibit higher water solubility compared to the previously known forms. google.com These new forms are typically produced by recrystallization from specific solvents under controlled temperature conditions. google.com For example, Form D can be obtained by dissolving this compound hydrate Form A in ethanol at approximately 40°C and allowing it to precipitate. google.com

Beyond the hydrobromide salt, other salt forms and their polymorphs are also being investigated. Crystalline forms of teneligliptin ditosylate dihydrate (designated as Form I) and other tosylate forms (A, B, and C) have been described, which are reported to have high purity, good stability, and low hygroscopicity, making them potentially advantageous for manufacturing. google.com This area of research is vital for optimizing the drug product's performance and ensuring consistent quality.

Salt / Crystalline FormMethod of Preparation (Example)Reported Properties
Teneligliptin 2.0 Hydrobromide Hydrate (Forms A, B, C) Recrystallization from aqueous ethanol under varying temperatures. google.comKnown reference forms.
Teneligliptin 2.0 Hydrobromide (Form D) Dissolving Form A in ethanol (~40°C) and precipitating. google.comHigher water solubility than Forms A, B, C. google.com
Teneligliptin 2.0 Hydrobromide (Form E) Dissolving Form A in ethanol (~50°C) and precipitating. google.comNovel form with distinct XRD pattern. google.com
Teneligliptin Ditosylate Dihydrate (Form I) N/AHigh purity, high stability, low hygroscopicity. google.com

Metabolomic and Proteomic Studies in Preclinical Contexts to Elucidate Systemic Effects

Metabolomic and proteomic analyses are emerging as powerful tools in preclinical research to unravel the comprehensive systemic effects of pharmacological agents beyond their primary mechanism of action. For this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, such "omics" approaches hold the potential to provide a deeper understanding of its pleiotropic effects that have been observed in various preclinical models. While dedicated metabolomic and proteomic studies on teneligliptin are still nascent, the existing body of preclinical evidence on its cardiovascular, renal, and neuroprotective actions provides a strong rationale for the application of these technologies.

Preclinical investigations have consistently demonstrated that teneligliptin exerts beneficial effects that extend beyond glycemic control. These include the mitigation of diabetic cardiomyopathy, attenuation of renal injury, and neuroprotection. nih.govplos.orgcenterwatch.com These protective effects are frequently attributed to the anti-inflammatory and antioxidant properties of teneligliptin. nih.govnih.govmdpi.com For instance, in preclinical models of diabetic cardiomyopathy, teneligliptin has been shown to inhibit the NLRP3 inflammasome, a key component of the inflammatory response. nih.govplos.org Furthermore, studies have highlighted its ability to reduce oxidative stress in various tissues, including the heart, kidneys, and brain. centerwatch.comnih.govmdpi.com

The application of metabolomics and proteomics could elucidate the intricate molecular pathways through which teneligliptin mediates these systemic effects. By providing a global snapshot of the metabolites and proteins in a biological system, these technologies can help identify novel biomarkers of drug efficacy and reveal previously unknown mechanisms of action.

For example, urinary proteomic profiling has been utilized to investigate the renal effects of another DPP-4 inhibitor, linagliptin, suggesting its potential to slow the progression of chronic kidney disease. Similarly, metabolomic analysis of linagliptin in preclinical models of Alport syndrome has shed light on the metabolic pathways involved in its renal protective effects. The application of proteomics to sitagliptin has also provided insights into its systemic effects.

A forward-looking perspective suggests that metabolomic and proteomic studies in preclinical models treated with teneligliptin could identify specific changes in metabolic and signaling pathways related to its observed pleiotropic effects. Hypothetically, such studies could reveal alterations in pathways associated with inflammation, oxidative stress, and cellular metabolism.

Hypothetical Metabolomic Changes with Teneligliptin Treatment in a Preclinical Model of Diabetic Nephropathy

Metabolite ClassPotential ChangeAssociated PathwayPotential Implication
Acylcarnitines&darr;Fatty Acid OxidationImproved mitochondrial function
Amino Acids (e.g., Arginine)&uarr;Nitric Oxide SynthesisEnhanced endothelial function
Oxidized Lipids&darr;Oxidative StressReduced cellular damage
Tricarboxylic Acid (TCA) Cycle Intermediates&uarr;Energy MetabolismImproved cellular bioenergetics

Illustrative Proteomic Signature of Teneligliptin's Cardioprotective Effects in a Preclinical Model

ProteinPotential Change in ExpressionBiological ProcessPotential Therapeutic Relevance
NLRP3&darr;Inflammasome ActivationAnti-inflammatory effect
Caspase-1&darr;Pro-inflammatory Cytokine ProcessingReduction of inflammation
Superoxide Dismutase 2 (SOD2)&uarr;Antioxidant DefenseProtection against oxidative stress
Endothelial Nitric Oxide Synthase (eNOS)&uarr;VasodilationImproved vascular function

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying teneligliptin hydrobromide in pharmaceutical formulations?

  • Methodology : UV spectrophotometric methods (simultaneous equation, absorbance ratio, first derivative) and RP-HPLC are widely used. For example, absorbance is measured at 237 nm and 246 nm for simultaneous estimation with metformin hydrochloride . RP-HPLC methods often use C18 columns and mobile phases like ammonium formate buffer and acetonitrile .
  • Validation : Follow ICH Q2(R1) guidelines for parameters like linearity (1–20 µg/mL), precision (%RSD < 2%), and accuracy (recovery > 98%) .

Q. How do researchers ensure specificity in teneligliptin analysis when co-administered with other drugs like metformin?

  • Approach : Use wavelength selection (e.g., 237 nm for teneligliptin and 247.5 nm for metformin in absorbance ratio methods) or chromatographic separation (RP-HPLC with retention time differentiation). Overlay UV spectra or chromatograms to confirm no interference from excipients or degradation products .

Q. What statistical methods are recommended to compare analytical techniques for teneligliptin quantification?

  • Analysis : One-way ANOVA with Bonferroni post-hoc tests to evaluate differences in assay results across methods (e.g., UV vs. HPLC). Ensure a 95% confidence interval and report mean ± SD for triplicate measurements .

Advanced Research Questions

Q. How can forced degradation studies be designed to assess teneligliptin stability under ICH-recommended stress conditions?

  • Protocol : Expose teneligliptin to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light) conditions. Monitor degradation via RP-HPLC with a C18 column (Inertsil ODS) and mobile phase gradients (ammonium formate buffer:ACN). Degradation is significant under basic, neutral, and oxidative stress but minimal under thermal/acidic conditions .
  • Outcome : Identify degradation products using LC-MS and correlate with structural instability (e.g., hydrolysis of the thiazolidine ring) .

Q. What strategies resolve data contradictions in teneligliptin pharmacokinetic studies, such as variable plasma recovery rates?

  • Troubleshooting :

  • Sample Preparation : Use protein precipitation with acetonitrile (1:4 ratio) to minimize matrix effects in LC-MS/MS .
  • Calibration : Include internal standards (e.g., deuterated teneligliptin) to normalize recovery variations .
  • Validation : Cross-validate results against orthogonal methods (e.g., UV vs. HPTLC) to confirm accuracy .

Q. How can impurity profiling methods be optimized for teneligliptin-metformin combination tablets?

  • Method Development :

  • Column : Use a Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) with a PDA detector.
  • Gradient Program : 0.1% orthophosphoric acid:methanol (70:30 to 50:50) over 20 minutes.
  • Validation : Quantify impurities (e.g., melamine, cyanocobalamin) with LOQ ≤ 0.05% and linearity (r² ≥ 0.998) .

Q. How are Quality by Design (QbD) principles applied to teneligliptin analytical method development?

  • Implementation :

  • Risk Assessment : Use Ishikawa diagrams to prioritize Critical Method Parameters (CMPAs: pH, flow rate) and Critical Procedure Parameters (CPPs: column temperature) .
  • DoE : Apply factorial design to optimize mobile phase composition and injection volume. Validate robustness by varying ±5% buffer concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.